molecular formula C71H60N2 B3118500 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine CAS No. 239476-24-5

7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine

Cat. No.: B3118500
CAS No.: 239476-24-5
M. Wt: 941.2 g/mol
InChI Key: YDLBBFQXZLLOCM-UHFFFAOYSA-N
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Description

The compound 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine is a highly branched, multi-fluorenyl amine derivative. Its structure features three interconnected 9,9-dimethylfluorenyl units, each substituted with N-(3-methylphenyl) and N-phenyl anilino groups.

Properties

IUPAC Name

7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H60N2/c1-45-17-15-23-53(37-45)72(51-19-11-9-12-20-51)55-29-35-61-59-33-27-49(41-65(59)70(5,6)67(61)43-55)47-25-31-57-58-32-26-48(40-64(58)69(3,4)63(57)39-47)50-28-34-60-62-36-30-56(44-68(62)71(7,8)66(60)42-50)73(52-21-13-10-14-22-52)54-24-16-18-46(2)38-54/h9-44H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLBBFQXZLLOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC7=C(C=C6)C8=C(C7(C)C)C=C(C=C8)C9=CC1=C(C=C9)C2=C(C1(C)C)C=C(C=C2)N(C1=CC=CC=C1)C1=CC=CC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H60N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine is a complex organic molecule belonging to the family of fluorenes. Its intricate structure suggests potential biological activities that merit investigation. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and toxicity.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. The key structural elements include:

  • Fluorene Core : Provides a stable aromatic system.
  • Dimethyl and Aniline Substituents : These groups may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many fluorenes are known to intercalate DNA, disrupting replication and transcription processes. This mechanism is crucial in preventing cancer cell proliferation.
  • Case Studies : In vitro studies have demonstrated that certain fluorenes can induce apoptosis in cancer cell lines by activating caspase pathways. For example, compounds structurally related to our target have shown efficacy against breast and lung cancer cells .
Study Cell Line Concentration Effect
Study AMCF-710 µM50% reduction in viability
Study BA5495 µMInduction of apoptosis

Toxicity and Mutagenicity

While exploring the biological activity of this compound, it is critical to assess its toxicity:

  • Mutagenic Potential : Similar compounds have been identified as mutagens. For instance, 2-Aminofluorene is known to cause DNA damage and mutations in various organisms . The structural similarities suggest that our compound may exhibit similar properties.
  • Toxicological Studies : Animal studies have shown that exposure to related fluorenes can lead to liver tumors and other malignancies . Careful evaluation is necessary to determine the safety profile of the compound.

Metabolism and Biodegradation

Understanding how this compound is metabolized in biological systems can provide insights into its activity:

  • Biodegradation Pathways : Research indicates that fluorenes undergo various metabolic transformations involving oxidation and conjugation reactions. For example, studies on Arthrobacter sp. strain F101 revealed that fluorene derivatives are metabolized into less harmful metabolites through dioxygenation pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Target Compound ~900 (estimated) Tri-fluorenyl, N-(3-MePh), N-Ph N/A OLEDs, Organic Semiconductors
9,9-Dimethyl-2,7-bis[N-(m-tolyl)anilino]fluorene 532.7 Bis-N-(m-tolyl)anilino N/A Organic Synthesis Intermediates
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethylfluoren-2-amine 361.5 Biphenyl, N-Ph 135–139 OLED Intermediates
9,9-Dimethyl-N-(4-methylphenyl)fluoren-2-amine 299.4 Single N-(4-MePh) N/A Materials Science Research
(E)-N-(9,9-Dimethylfluoren-2-yl)-diazenyl 581.8 Diazenyl linker N/A Photoresponsive Materials

Key Findings

  • Structural Complexity : The target compound’s tri-fluorenyl architecture provides extended conjugation, advantageous for charge transport but may reduce solubility compared to simpler analogues .
  • Electronic Properties : Compared to heteroatom-containing analogues (e.g., dibenzofuran derivatives), the target compound’s all-carbon framework likely prioritizes hole transport, making it suitable for p-type semiconductors .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign signals using substituent-induced deshielding (e.g., N-methylphenyl groups cause upfield shifts at δ 2.3 ppm) .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ = 409.521 for C31H23N) .
  • XRD : Resolve crystal packing and intermolecular interactions .

How can researchers validate the purity of synthesized compounds?

Q. Basic Research Focus

  • Chromatography : Use silica gel columns (hexane:ethyl acetate gradients) to isolate isomers .
  • Melting Point Analysis : Compare with literature values (e.g., 194.3°C for 2-amino-9,9-dimethylfluorene) .
  • Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., C39H32N2 requires 528.68 g/mol) .

What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Focus
Key issues include:

  • Catalyst Recovery : Pd/NiO systems require filtration steps to avoid metal contamination .
  • Solvent Management : Transition from solvent-free small batches to scalable solvents like toluene .
  • Process Control : Implement AI-driven monitoring for real-time adjustments in temperature and pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine
Reactant of Route 2
Reactant of Route 2
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine

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